Diethyl dithiol oxalate
Description
Genesis and Chemical Significance within Thioester and Oxalate (B1200264) Systems
The formation, or genesis, of diethyl dithiol oxalate logically follows from standard principles of organic synthesis. A primary route involves the reaction of oxalyl chloride with two equivalents of ethanethiol (B150549). wikipedia.org This nucleophilic acyl substitution reaction, typically performed in the presence of a base to neutralize the resulting hydrochloric acid, yields the target dithioester. wikipedia.org This method is analogous to the synthesis of common esters from acyl chlorides and alcohols. wikipedia.org
The chemical significance of this compound is best understood by examining its constituent parts: the thioester linkages and the oxalate core.
Thioester Systems: Thioesters are considered "activated" carboxylic acid derivatives. In biological systems, thioesters like acetyl-CoA are central to metabolic processes, acting as acyl group carriers. Their significance stems from the fact that the C-S bond is less stable than the C-O bond in esters, making the thiol or thiolate a better leaving group. This enhances the electrophilicity of the carbonyl carbon, rendering thioesters more reactive towards nucleophiles than their oxygen-ester counterparts.
Oxalate Systems: The oxalate moiety is the dianion of oxalic acid. In nature, oxalate is involved in diverse biological processes and is a known component of kidney stones in humans. Chemically, it is recognized for its ability to act as a bidentate ligand, forming stable complexes with various metal ions. acs.org This chelating property is fundamental in coordination chemistry and has applications in areas such as nuclear fuel reprocessing.
This compound uniquely merges these two systems. It possesses the activated carbonyl centers characteristic of thioesters, making it a potentially valuable reagent for organic synthesis. The presence of two such groups on an oxalate backbone suggests its utility as a building block for creating more complex molecules, including various heterocyclic compounds and polymers.
Overview of Academic Research Trajectories for Dithiol Oxalate Compounds
Academic research into dithiol oxalate and its derivatives has branched into several specialized areas, often focusing on the unique properties imparted by the sulfur atoms. Research trajectories include the study of coordination chemistry, reactive intermediates, and materials science.
Coordination Chemistry and Dithiolene Complexes: A significant area of research involves metal complexes of dithiolene ligands, which can be derived from dithiol oxalate-type precursors. gla.ac.uk These complexes, featuring a metal center coordinated to the sulfur atoms of the ligand, exhibit interesting electronic and magnetic properties. gla.ac.uk The intrinsic redox activity of the dithiolene ligand makes these molecules candidates for applications in molecular electronics and quantum computing. gla.ac.uk Research has explored the synthesis and photochemistry of various metal dithiolene complexes, including those of nickel, palladium, and platinum. gla.ac.ukresearchgate.net
Reactive Intermediates and Synthesis: Research has focused on the synthesis and characterization of related sulfur-rich compounds like dimethyl tetrathiooxalate and potassium tetrathiooxalate. researchgate.net These compounds are often studied as precursors or reactive intermediates. For instance, the thermal or photochemical decomposition of 1,3-dithiol-2-one (B14740766) derivatives can generate tetrathiooxalates. researchgate.netresearchgate.net These studies provide fundamental insights into reaction mechanisms and help in the development of new synthetic methods for sulfur-containing heterocycles and polymers. researchgate.net
Materials Science: The ability of tetrathiooxalate ligands to form conductive polymers has driven research in materials science. Poly(nickel tetrathiooxalate), for example, is a coordination polymer that exhibits intrinsic electrical conductivity. scirp.org Research efforts are directed towards synthesizing these materials as nanoparticles and optimizing their properties for applications in thermoelectric devices, which can convert heat into electrical energy. researchgate.netscirp.org
| Research Area | Focus | Key Compounds/Systems | Potential Applications | Source |
|---|---|---|---|---|
| Coordination Chemistry | Electronic and magnetic properties of metal complexes. | Metal dithiolene complexes (Ni, Pd, Pt). | Molecular electronics, spintronics, quantum computing. | gla.ac.ukresearchgate.net |
| Reactive Intermediates | Synthesis and characterization of novel sulfur-rich molecules. | Dimethyl tetrathiooxalate, Potassium tetrathiooxalate. | Precursors for organic synthesis and polymer chemistry. | researchgate.net |
| Materials Science | Development of functional polymers. | Poly(nickel tetrathiooxalate). | Thermoelectric devices, conductive materials. | researchgate.netscirp.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
615-85-0 |
|---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
1-O,2-O-diethyl ethanebis(thioate) |
InChI |
InChI=1S/C6H10O2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3 |
InChI Key |
VZPUGKMESHWUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C(=S)OCC |
Origin of Product |
United States |
Mechanistic Insights into Reactivity and Chemical Transformations
Fundamental Redox Behavior of Diethyl Dithiol Oxalate (B1200264) Systems
Systems based on diethyl dithiol oxalate are noted for their non-innocent ligand behavior, meaning the ligand actively participates in the redox processes of the molecule, often in metal complexes. nih.govresearchgate.net This dithiolene ligand can exist in three primary oxidation states: the fully reduced dianion (ene-1,2-dithiolate), a one-electron oxidized radical monoanion (semi-1,2-dithione), and the fully oxidized neutral form (1,2-dithione). nih.gov This series of accessible redox states is central to its chemical reactivity. e-bookshelf.deresearchgate.net
Ligand-Centered Oxidation Pathways
The oxidation of this compound systems is typically centered on the ligand rather than an associated metal. researchgate.net This process involves the sequential removal of electrons from the dithiolene's π-system. nih.gov Starting from the dianionic dithiolate form, a one-electron oxidation yields a stable radical monoanion. nih.gov A subsequent oxidation step produces the neutral dithione species. nih.gov This redox activity is a hallmark of dithiolene chemistry, allowing a single molecular structure to exist with several different charges. e-bookshelf.de The presence of electron-rich groups on the ligand can facilitate these oxidation steps, while electron-withdrawing groups make oxidation more difficult. rsc.org
Ligand-Centered Reduction Pathways
Conversely, reduction pathways are also focused on the dithiolene ligand. nih.gov Beginning with the neutral dithione form, the system can accept an electron to form the radical monoanion, and a second electron to form the dianionic dithiolate. nih.gov These added electrons occupy the ligand's low-lying π* orbitals. mdpi.com The stability of these reduced forms is a key characteristic of dithiolene complexes, which can function as electron reservoirs due to the delocalization of charge across the ligand framework. nih.govmdpi.com This reversible redox behavior is fundamental to the diverse chemistry of these compounds. researchgate.net
Elucidating the Influence of Oxidation State on Molecular Architecture and Reactivity
The oxidation state of the dithiolene ligand significantly alters the molecule's geometry and, consequently, its reactivity. rsc.org These structural changes are most evident in the bond lengths within the five-membered chelate ring. As the ligand is oxidized from the dianionic dithiolate to the neutral dithione, the carbon-carbon bond shortens while the carbon-sulfur bonds lengthen. rsc.orgpnas.org This shift reflects a change from an ene-1,2-dithiolate structure to one with more 1,2-dithioketone character. researchgate.net
This relationship between oxidation state and molecular geometry is a critical aspect of dithiolene chemistry. For instance, in molybdenum complexes, the "fold angle" along the sulfur-sulfur vector of the dithione ligand is influenced by the metal's oxidation state and can impact the electronic properties of the complex. mdpi.comnih.gov These structural changes directly affect the molecule's reactivity; oxidized forms are more electron-deficient and thus more susceptible to nucleophilic attack. mdpi.com
| Oxidation State | C-C Bond Length (Å) | C-S Bond Length (Å) | Description |
| Dianion (dithiolate) | ~1.353 | ~1.761 | Ene-1,2-dithiolate character rsc.orgpnas.org |
| Neutral (dithione) | ~1.481 - 1.50 | ~1.685 - 1.686 | 1,2-Dithioketone character rsc.org |
Note: The bond lengths are representative values from analogous metal-dithiolene complexes and illustrate the general trend.
Transformations Involving the Thioester Moiety
The thioester groups in this compound serve as reactive sites for various chemical transformations, enabling the synthesis of more complex structures.
Alkylation, Acylation, and Rearrangement Studies of Dithiol Oxalate Derivatives
The sulfur atoms of the thioester groups are susceptible to electrophilic attack. Alkylation reactions, for example with methyl iodide, can occur at the sulfur atoms of dithiolene ligands, leading to the formation of methyl sulfides. cdnsciencepub.com Similarly, acylation reactions can modify the thioester moiety. nih.govorganic-chemistry.org These transformations provide a route to functionalize the ligand, which can alter the electronic and steric properties of the resulting molecule.
Rearrangement reactions are also a feature of dithiolene chemistry. sioc-journal.cnthermofisher.com While specific studies on diethyl dithiolate are not extensively detailed in the provided results, related systems show that rearrangements can be triggered by various stimuli, leading to structural isomers. For example, certain dithiolate complexes can undergo rearrangements to form more stable products. unirioja.es
Hydrolytic Stability and Decomposition Mechanisms (Focused on Chemical Pathways)
The stability of this compound is governed by the chemical properties of its thioester linkages. Thioesters, in general, exhibit different reactivity profiles compared to their oxygen ester analogs, particularly concerning hydrolysis.
Hydrolytic Stability:
Generally, thioesters are more susceptible to hydrolysis than their corresponding oxygen esters. nih.govnih.gov The rate of hydrolysis for thioesters can be orders of magnitude higher, influenced by factors such as pH, temperature, and the steric environment around the thioester bond. nih.gov For instance, studies comparing thioester and oxyester substrates for certain enzymes have shown that the maximal hydrolysis rates can be 2 to 5 times higher for the thioesters. nih.gov
The hydrolysis of thioesters can proceed through acid-mediated, base-mediated, and pH-independent pathways. harvard.edu At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) has been calculated to be 155 days, indicating that under certain conditions, thioesters can persist in aqueous solutions. harvard.eduresearchgate.net However, both acidic and basic conditions can significantly accelerate hydrolysis. harvard.eduresearchgate.net
In contrast, diethyl oxalate is known to decompose slowly in water. umd.edufishersci.fr The hydrolysis of diethyl oxalate is a slow reaction that can be conveniently carried out in an aqueous solution at 60°C. unishivaji.ac.in This process involves a rate-determining first step followed by a more rapid second step. unishivaji.ac.in One study monitoring the hydrolysis of diethyl oxalate in a 3% v/v water solution showed that the reaction took approximately 100 hours to complete, ultimately forming oxalic acid and ethanol. unimib.it This suggests that while this compound would also hydrolyze to its constituent acid (dithiooxalic acid) and thiol (ethanethiol), the rate would likely be significantly faster under similar conditions due to the inherent reactivity of the thioester bond. nih.govquora.com
Comparative Reactivity of Ester vs. Thioester Bonds
| Feature | Oxygen Ester (e.g., Diethyl Oxalate) | Thioester (e.g., this compound) |
|---|---|---|
| Susceptibility to Hydrolysis | Generally lower; hydrolysis is often slow without a catalyst. umd.eduunishivaji.ac.in | Generally higher; more reactive towards nucleophiles like water. nih.govquora.com |
| Rate of Hydrolysis | Slower; can take many hours to days depending on conditions. unimib.it | Can be orders of magnitude faster than corresponding esters. nih.gov |
| Leaving Group Stability | Alkoxide (e.g., ethoxide) is a relatively poor leaving group. | Thiolate (e.g., ethanethiolate) is a better leaving group, facilitating nucleophilic attack. |
| Free Energy of Hydrolysis | Standard free energy of hydrolysis is approximately -4.7 kcal/mole. quora.com | Possesses a "high energy bond" with a more favorable standard free energy of hydrolysis (approx. -7.7 kcal/mole). quora.com |
Decomposition Mechanisms:
Detailed chemical pathways for the decomposition of this compound are not well-documented. However, information on related compounds provides insight into potential mechanisms.
Thermal Decomposition: The thermal decomposition of its oxygen analog, diethyl oxalate, when heated, yields hazardous products including carbon monoxide and carbon dioxide. umd.edufishersci.frcdhfinechemical.com More detailed studies show that the product distribution can vary with reaction conditions, also producing ethylene, formic acid, and ethyl formate. mcmaster.ca It is plausible that this compound would follow a similar decomposition pattern, potentially yielding carbonyl sulfide (B99878) (COS) in place of or in addition to carbon dioxide, alongside ethanethiol (B150549) and other volatile sulfur compounds. The thermal decomposition of other dithioesters is known to yield unsaturated compounds and dithioacids.
Catalytic Decomposition: The decomposition of dialkyl oxalates can be influenced by catalytic surfaces. For instance, dimethyl oxalate decomposition is related to surface acidity, with acidic surfaces promoting the breakdown. rsc.org It is reasonable to infer that the decomposition of this compound could also be sensitive to acidic or basic conditions and catalytic materials.
Decomposition Products of Diethyl Oxalate
| Condition | Major Products | Minor/Variable Products | Reference(s) |
|---|---|---|---|
| Heating / Thermal | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Ethylene, Formic Acid, Ethyl Formate, Water | umd.educdhfinechemical.commcmaster.ca |
It should be noted that while these comparisons provide a strong theoretical framework, experimental studies are required to fully elucidate the specific hydrolytic and decomposition pathways of this compound.
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Coordination Modes with Metal Ions
The structure of the dithiooxalate ligand, featuring both soft sulfur and hard oxygen donor atoms, allows for diverse coordination behaviors, making it a subject of interest in ligand design.
The dithiooxalate (dto) ligand is a versatile building block in coordination chemistry, capable of binding to metal centers in multiple ways. It can function as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. Chelation can occur through either the two sulfur atoms (S,S'-coordination) or through one sulfur and one oxygen atom (S,O-coordination). researchgate.netunige.ch This ambidentate nature allows it to bridge multiple metal centers, leading to the formation of coordination polymers and multidimensional networks. unige.chdiva-portal.org For instance, it has been used to construct complex three-dimensional bimetallic networks. unige.ch The choice of coordination mode is influenced by factors such as the nature of the metal ion (as per Hard-Soft Acid-Base theory), the solvent, and the presence of other ligands in the coordination sphere.
The coordination of dithiooxalate ligands to a metal center dictates the resulting complex's stereochemistry. Depending on the metal ion and the stoichiometry, various geometries can be achieved. For example, bis(dithiooxalato)nickelate(II), [Ni(S₂C₂O₂)₂]²⁻, adopts a square-planar geometry. researchgate.net
For tris-chelated complexes of the type [M(dto)₃]ⁿ⁻, a fascinating stereochemical outcome is the competition between octahedral and trigonal prismatic geometries. wikipedia.org The geometry is often described by a twist angle (θ), where θ = 0° for a perfect trigonal prism and 60° for a perfect octahedron. researchgate.net The final geometry is a subtle balance of electronic factors (the metal's d-electron configuration) and steric constraints imposed by the ligand's bite angle. acs.org Metal ions with d⁰, d⁵ high-spin, or d¹⁰ configurations tend to favor trigonal prismatic coordination, while others generally prefer an octahedral arrangement to minimize ligand-ligand repulsion. researchgate.netacs.org
Chelation via Sulfur and Oxygen Donors in Diethyl Dithiol Oxalate (B1200264) Ligands
Electronic Structure and Spectroscopy of Diethyl Dithiol Oxalate Metal Complexes
The electronic properties of dithiooxalate metal complexes are dominated by their redox-active nature and the presence of low-energy electronic transitions.
Complexes of dithiooxalate and related dithiolene ligands are well-known for their intense charge-transfer transitions. nih.gov Metal-to-Ligand Charge Transfer (MLCT) is an electronic transition where an electron is excited from a metal-centered orbital to a ligand-centered orbital. libretexts.orgcore.ac.uk In dithiooxalate complexes, these transitions typically involve the promotion of an electron from a filled or partially filled metal d-orbital to a low-lying π* antibonding orbital of the dithiooxalate ligand. nih.gov
These MLCT bands are responsible for the often intense colors of the complexes and can be observed using UV-Vis spectroscopy. libretexts.org For example, the electronic spectrum of the [Ni(S₂C₂O₂)₂]²⁻ anion shows distinct absorption bands that are characteristic of this type of complex. researchgate.net The energy and intensity of these bands provide critical information about the electronic coupling between the metal and the ligand. In some systems, the reverse process, Ligand-to-Metal Charge Transfer (LMCT), where an electron moves from a ligand orbital to a metal orbital, can also occur, particularly if the metal is in a high oxidation state and easily reduced. libretexts.orgnih.gov
The electronic structure of dithiooxalate and dithiolene complexes is often complex due to the "non-innocent" character of the ligand. researchgate.netnih.gov A non-innocent ligand is one that is redox-active, making it difficult to assign a definitive oxidation state to the central metal ion. Instead, the electron density is often delocalized over the entire metal-ligand framework. nih.gov
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for describing the electronic ground and excited states of these molecules. nih.govacs.orgnih.gov Calculations can identify the key molecular orbitals involved in bonding and electronic transitions. In a typical dithiooxalate complex, the Highest Occupied Molecular Orbital (HOMO) may have significant metal d-orbital character, while the Lowest Unoccupied Molecular Orbital (LUMO) is often a π* orbital localized on the ligand. nih.gov The energy difference between these orbitals corresponds to the MLCT transition. Broken-symmetry DFT approaches are sometimes necessary to accurately model systems with significant diradical character, where the ground state is described as having two unpaired electrons that are antiferromagnetically coupled. acs.orgresearchgate.net
Characterization of Metal-to-Ligand Charge Transfer (MLCT) Phenomena
Geometric Structure and Conformational Dynamics within Coordination Spheres
The precise arrangement of atoms within the coordination sphere can be determined experimentally and provides insight into the nature of the metal-ligand bonding.
The analysis of crystal structures of dithiooxalate complexes provides detailed information on bond lengths and angles. researchgate.netunige.ch In the square-planar [Ni(S₂C₂O₂)₂]²⁻ anion, the coordination environment around the nickel center is defined by specific Ni-S and Ni-O bond distances, reflecting the covalent interactions between the metal and the donor atoms. The five-membered chelate ring formed by the metal, two donor atoms (S,S or S,O), and the two carbon atoms of the oxalate backbone is typically quasi-planar. researchgate.net
Upon coordination, the ligand may undergo conformational changes. For instance, the S-C-C-S torsion angle in dithione-type ligands can decrease significantly when bound to a metal, indicating a flattening of the ligand to accommodate the geometric constraints of the coordination polyhedron. nih.gov The study of these structural parameters is essential for understanding the stability and reactivity of the complexes. The collection of such data allows for detailed comparisons across a series of related compounds, helping to establish structure-property relationships. nih.gov
Table 1: Selected Bond Distances and Angles for Dithiooxalate Metal Complexes This table presents representative structural data from related, well-characterized dithiooxalate complexes to illustrate typical geometric parameters.
| Complex Fragment | Bond/Angle | Value | Reference |
|---|---|---|---|
| [Ni(S₂C₂O₂)₂]²⁻ | Ni-S | 2.16 Å | researchgate.net |
| Ni-O | 2.10 Å | researchgate.net | |
| S-Ni-S (bite) | 94.5° | researchgate.net | |
| O-Ni-O (trans) | 180° | researchgate.net | |
| [Co(dto)₃]³⁻ in a 3D network | Co-O | ~2.08 Å | diva-portal.org |
| O-Co-O (bite) | ~82° | diva-portal.org |
Impact of Ligand Redox State on Coordination Geometry
The redox state of the dithiolene ligand directly influences the coordination geometry of the metal complex. This is because the distribution of π-electrons within the chelate ring changes with each electron transfer step, leading to alterations in bond lengths and angles. The three principal redox states of a dithiolene ligand, such as the one derived from this compound, are the dianionic ene-1,2-dithiolate, the monoanionic radical, and the neutral 1,2-dithione form. nih.gov
In the fully reduced dianionic state, [M(S₂C₂O₂)₂]²⁻, the ligand is best described as an ene-1,2-dithiolate. pnas.org The π-electron system is fully delocalized across the S-C-C-S fragment. Structural studies on analogous bis(dithiolene)nickel(II) dianions show characteristic C-S and C-C bond lengths within the chelate ring. pnas.org As the complex is oxidized, first to the monoanion [M(S₂C₂O₂)₂]⁻ and then to the neutral species [M(S₂C₂O₂)₂]⁰, electrons are removed from ligand-based molecular orbitals. acs.org
This oxidation process leads to significant and predictable changes in the coordination sphere:
C-S Bond Length: As the ligand is oxidized from the dianion to the neutral form, the C-S bond length generally decreases. This is indicative of an increase in the double bond character between the carbon and sulfur atoms.
C-C Bond Length: Conversely, the C-C bond length within the chelate ring tends to increase upon oxidation. This reflects a decrease in the C=C double bond character of the ene-dithiolate form. rsc.org
The structural changes in the dithiolene ligand upon oxidation are a hallmark of its redox non-innocence. The table below illustrates typical bond length variations in different redox states for a representative nickel dithiolene complex, which serves as an analogue for this compound derivatives.
| Complex Species | Ligand Redox State | Average C-S Bond Length (Å) | Average C-C Bond Length (Å) | Metal-Sulfur (Ni-S) Bond Length (Å) |
|---|---|---|---|---|
| [Ni(S₂C₂R₂)₂]²⁻ (Dianion) | Ene-1,2-dithiolate | ~1.76 | ~1.34 | ~2.17 |
| [Ni(S₂C₂R₂)₂]⁻ (Monoanion) | Radical Monoanion | ~1.72 | ~1.40 | ~2.15 |
| [Ni(S₂C₂R₂)₂]⁰ (Neutral) | 1,2-Dithione (major contributor) | ~1.68 | ~1.48 | ~2.12 |
Note: The data presented are generalized from various sources on analogous nickel dithiolene complexes and serve to illustrate the trend. Specific values may vary depending on the substituent (R) and crystal packing forces. pnas.orgrsc.orgd-nb.inforesearchgate.net
Electrochemistry of this compound Coordination Compounds
The electrochemical behavior of metal complexes derived from this compound is dominated by the redox-active nature of the dithiolene ligand system. These complexes typically exhibit a series of reversible, one-electron transfer steps. ias.ac.in Cyclic voltammetry is a key technique used to probe these redox processes, revealing the potentials at which the complex can be oxidized or reduced. d-nb.infoias.ac.in
For a typical square planar bis(dithiolene) complex, such as [Ni(S₂C₂O₂)₂]²⁻, two successive and reversible oxidation waves are commonly observed. These correspond to the following ligand-based redox events:
[M(L)₂]²⁻ ⇌ [M(L)₂]⁻ + e⁻ (E₁/₂)
[M(L)₂]⁻ ⇌ [M(L)₂]⁰ + e⁻ (E₁/₂)
The actual redox potentials are sensitive to several factors, including the central metal ion, the substituents on the dithiolene backbone, and the solvent used for the measurement. rsc.orgias.ac.in Electron-withdrawing substituents on the ligand framework generally make the complex easier to reduce (more positive potential), while electron-donating groups make it easier to oxidize (more negative potential). ias.ac.in
The table below provides representative electrochemical data for a series of nickel bis(dithiolene) complexes, which are structural and electronic analogues to those formed from this compound. The potentials are typically referenced against a standard electrode, such as Ag/AgCl or the ferrocene/ferrocenium couple. rsc.orgacs.org
| Complex | E₁/₂ (0 / -1) (V vs. Ag/AgCl) | E₁/₂ (-1 / -2) (V vs. Ag/AgCl) |
|---|---|---|
| [Ni(mnt)₂] (mnt = maleonitriledithiolate) | +0.19 | -0.81 |
| [Ni(S₂C₂(C₆H₅)₂)₂] | -0.03 | -0.82 |
| [Ni(dddt)₂] (dddt = 5,6-dihydro-1,4-dithiin-2,3-dithiolate) | ~0.0 | ~-0.7 |
| [Ni(S₂C₂(p-ClC₆H₄)₂)₂] | +0.05 | -0.74 |
Note: The values are approximate and compiled from various literature sources on analogous nickel dithiolene complexes to demonstrate the typical range of redox potentials. ias.ac.inacs.orgitn.pt
The reversibility of these redox processes makes metal dithiolene complexes attractive for applications in molecular electronics, catalysis, and electro-optical materials. d-nb.infoias.ac.in The ability to precisely tune the redox potentials through synthetic modification of the ligand is a key area of ongoing research. rsc.org
Advanced Materials Science and Supramolecular Applications
Diethyl Dithiol Oxalate (B1200264) as a Building Block in Polymer Science
The incorporation of specific, functional building blocks is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored electronic, optical, and mechanical properties. Diethyl dithiol oxalate serves as a precursor to the dithiooxalate and tetrathiooxalate units, which are integrated into advanced polymeric and oligomeric systems. diva-portal.orgresearchgate.net
The creation of new polymers for electronic applications often involves incorporating chromophores that absorb and emit light into π-conjugated polymer chains. beilstein-journals.org The dithiooxalate group, with its potential for extended π-d conjugation, is a candidate for such applications. researchgate.net Synthetic strategies in polymer chemistry often rely on the condensation of functionalized monomers. diva-portal.org For instance, the Hinsberg thiophene (B33073) synthesis involves the condensation of diethyl 3-thiaglutarate with diethyl oxalate under basic conditions to form thiophene rings, demonstrating how oxalate derivatives can be used in ring-forming reactions to build up conjugated systems. diva-portal.org
More directly, tetrathiooxalate (TTO), a closely related structure, has been used to create conjugated coordination polymers (CCPs). researchgate.net These materials feature extended π-d conjugation that facilitates the delocalization of charges and forms continuous electron transfer pathways, enhancing the stability of the polymer. researchgate.net Hyperbranched conjugated polymers containing different repeating units have also been synthesized and explored for their chemosensory and optical properties, indicating a broad field where novel monomers can be applied. rsc.org The integration of dithiooxalate units into such architectures is a promising route to new functional materials.
Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. google.com This functionality allows them to act as building blocks for more complex architectures, such as multiblock copolymers. ucsb.eduresearchgate.net Specifically, α,ω-dithiol polymers are valuable precursors that can be repolymerized through oxidative coupling to create high-molecular-weight materials. ucsb.eduresearchgate.net
A common strategy to access these dithiol-terminated polymers involves a two-step process: an initial polymerization of vinyl monomers in the presence of a functional agent, followed by a chemical transformation to produce the terminal thiol groups. ucsb.eduresearchgate.net For example, a facile approach uses ethyl lipoate in a copolymerization reaction, followed by the reduction of the resulting disulfide bond to yield the dithiol-terminated polymer. ucsb.eduresearchgate.net This method allows for control over molecular weight (from 2 to 32 kDa) by adjusting the monomer-to-lipoate ratio. ucsb.eduresearchgate.net While not explicitly reported for this compound, its structure suggests potential as a precursor for creating dithiol monomers or functional initiators for similar polymerization strategies, which are central to creating advanced multiblock materials. ucsb.edutaylorfrancis.com
The dithiolene class of ligands, which can be conceptually derived from dithiooxalate-type precursors, is fundamental to the field of molecular conductors. researchgate.netmdpi.com Metal-dithiolene complexes are renowned for their use in creating highly conducting and even metallic single-component materials. researchgate.netacs.org In these materials, strong intermolecular interactions facilitate charge transport. researchgate.net The unique electronic structure of these complexes, which can have narrow HOMO-LUMO gaps, is crucial for their conducting properties. mdpi.com
Neutral radical gold complexes with dithiolene ligands have been synthesized to create single-component molecular metals and semiconductors that are stable under normal atmospheric conditions. researchgate.net Furthermore, multifunctional materials can be designed where the dithiolene complex provides the conducting component, which is then combined with other building blocks like metal oxalate complexes to introduce additional properties, such as magnetism. researchgate.net The ability to fine-tune the electronic properties of these materials by selecting different metals and modifying the dithiolene ligand makes them highly versatile for applications in molecular electronics and optoelectronics. researchgate.netacs.org
Synthesis of Telechelic Dithiol Polymers and Multiblock Copolymers
Crystal Engineering and Host-Guest Interactions
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net Molecular solids are composed of discrete molecules held together by a network of non-covalent forces, including hydrogen bonding and van der Waals interactions. wikipedia.org The dithiol oxalate unit, with its hydrogen bond acceptors and potential for other interactions, is a useful component in this field.
The design of molecular solids involves using building blocks with specific shapes, charges, and electronic properties that guide their self-assembly into organized structures. researchgate.net Oxalate and its derivatives are particularly effective bridging ligands in creating multinuclear metal complexes and extended networks. nih.govresearchgate.net For example, reactions involving oxalate bridges and dimolybdenum units have been shown to produce molecular triangles and squares. nih.gov The specific geometry of the final assembly can be controlled by the stoichiometry of the reactants. nih.gov
The principles of supramolecular chemistry and complementarity guide the assembly of molecules into larger, ordered structures. irb.hr In this context, this compound can be incorporated into co-crystals. A notable example is the 2:1 complex formed between thiourea (B124793) and diethyl oxalate, where the oxalate derivative, normally a liquid at room temperature, is structured into a stable crystalline solid. researchgate.netuomphysics.net This demonstrates the power of host-guest chemistry to control the phase and structure of matter. researchgate.net The design of such hybrid crystalline edifices can lead to materials with specific properties, such as permanent porosity.
Non-covalent interactions, particularly hydrogen bonds, play a dominant role in the self-assembly of molecules in a crystal. irb.hr The crystal structure of the 2:1 complex of thiourea and diethyl oxalate provides a clear example of this principle. uomphysics.netresearchgate.net In this assembly, the molecules are held together primarily by a network of N–H···O and N–H···S hydrogen bonds. researchgate.netuomphysics.net The diethyl oxalate molecule is located on a center of inversion, and the thiourea molecules are linked to it via these specific interactions. uomphysics.netresearchgate.net
The table below details the hydrogen bond parameters for the thiourea:diethyl oxalate (2:1) complex, illustrating the specific interactions that stabilize the crystal structure. researchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N1–H1···S1 | 0.82(2) | 2.75(2) | 3.5626(15) | 169.7(17) |
| N1–H2···O2 | 0.84(2) | 2.22(2) | 3.0374(16) | 163.9(19) |
| N2–H3···O1 | 0.84(2) | 2.11(2) | 2.9464(15) | 173.3(18) |
| N2–H4···S1 | 0.83(2) | 2.74(2) | 3.4475(13) | 145.4(16) |
Data sourced from a study on the thiourea:diethyl oxalate complex. researchgate.net The table shows the distances for the donor-hydrogen bond (D-H), the hydrogen-acceptor distance (H···A), the donor-acceptor distance (D···A), and the bond angle.
Polymorphism and Co-crystallization Strategies for this compound and Its Analogues
The fields of crystal engineering and supramolecular chemistry focus on designing and synthesizing solid-state structures with desired physical and chemical properties. Central to these disciplines are the concepts of polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more neutral molecular components in a stoichiometric ratio. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, a wealth of information on its close analogues, particularly dithiooxamide (B146897), provides significant insights into the potential supramolecular behavior and crystal engineering strategies applicable to this compound.
The structural characteristics of this compound, featuring hydrogen bond accepting thione groups and the flexible diethyl ester moieties, suggest a high propensity for forming a variety of intermolecular interactions. These interactions are the cornerstone of polymorphism and co-crystallization, allowing for the construction of diverse supramolecular architectures.
Detailed Research Findings on Analogues
Research into the co-crystallization of dithiooxamide (a close analogue of this compound where the ethoxy groups are replaced by amino groups) has revealed its versatility in forming extended networks through hydrogen bonding. A series of co-crystals of dithiooxamide with various azaheterocycles, such as 4,4'-dipyridyl and 1,2-bis(4-pyridyl)ethane, demonstrates the robustness of the N–H⋯N hydrogen bond in creating one-dimensional (1D) alternating chains. rsc.org In these structures, weaker N–H⋯S interactions further organize these chains into two-dimensional (2D) layers or even three-dimensional (3D) networks. rsc.org The geometry of these interactions, including bond distances and angles, is critical in dictating the final crystal packing.
For instance, in co-crystals of dithiooxamide with different nitrogen heterocycles, the N–H⋯S interactions exhibit H⋯S distances ranging from 2.80 to 3.15 Å and N–H⋯S angles between 106° and 135°. rsc.org These interactions lead to the formation of either pleated or planar tapes of dithiooxamide molecules. rsc.org The interplay between the strong N–H⋯N bonds and the weaker N–H⋯S interactions results in varied dimensionalities of the final supramolecular assembly. rsc.org
Furthermore, studies on the co-crystallization of dithiooxamide with crown ethers have highlighted the role of conformational flexibility in generating polymorphs and stoichiometric variants. rsc.orgrsc.org The adaptable nature of crown ethers allows them to interact with dithiooxamide through N–H⋯O hydrogen bonds, leading to diverse crystal forms. rsc.orgrsc.org
In a related context, the oxygen analogue, diethyl oxalate, has been shown to form a co-crystal with thiourea. researchgate.net In this structure, the diethyl oxalate molecule, which is a liquid at room temperature, is incorporated into a solid crystalline lattice. researchgate.net The primary stabilizing forces are N–H⋯O and N–H⋯S hydrogen bonds. researchgate.net This demonstrates that even without the strong N-H donor of the amide group, the oxalate core can effectively participate in hydrogen bonding networks.
Interactive Data Tables
The following tables summarize key crystallographic and interaction data from studies on dithiooxamide co-crystals, which can be considered predictive for the behavior of this compound.
Table 1: Supramolecular Assemblies in Dithiooxamide Co-crystals with Azaheterocycles. rsc.org
| Co-former | Supramolecular Motif | Key Interactions |
| 4,4'-dipyridyl | 1D chains forming 2D layers | N–H⋯N, N–H⋯S |
| 1,2-bis(4-pyridyl)ethane | 1D chains forming 2D layers | N–H⋯N, N–H⋯S |
| 2,7-diazapyrene | 1D chains forming 2D layers | N–H⋯N, N–H⋯S |
| 1,4-diazabicyclo[2.2.2]octane | 1D chains forming 2D layers | N–H⋯N, N–H⋯S |
| 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | 1D chains forming a 3D network | N–H⋯N, N–H⋯S |
| 1,10-phenanthroline | Heterotrimers | N–H⋯N |
Table 2: Hydrogen Bond Geometries in Dithiooxamide Co-crystals. rsc.org
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
| N–H⋯N | Varies with co-former | Typically > 150 |
| N–H⋯S | ~3.5 - 4.0 | 106 - 135 |
These findings suggest that this compound could be a versatile building block in supramolecular chemistry. The thione sulfur atoms are expected to be effective hydrogen bond acceptors, and by selecting appropriate co-formers with strong hydrogen bond donors (e.g., carboxylic acids, amides), a variety of robust supramolecular synthons can be engineered. The ethyl groups, while not primary drivers of strong interactions, can influence the crystal packing through weaker C–H⋯O and C–H⋯S interactions and by introducing conformational flexibility. The exploration of polymorphism and co-crystallization of this compound and its analogues holds promise for the development of new materials with tailored solid-state properties.
Advanced Spectroscopic and Computational Characterization Methodologies
Comprehensive Spectroscopic Probes for Molecular Structure and Reaction Dynamics
A variety of spectroscopic techniques are employed to elucidate the intricate details of diethyl dithiol oxalate (B1200264) and its derivatives. These methods probe different aspects of the molecule, from the vibrations of its chemical bonds to the electronic transitions that govern its reactivity.
Vibrational Spectroscopy (FT-IR, Raman, Resonance Raman) for Functional Group Analysis and Reaction Intermediates
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR), Raman, and Resonance Raman techniques, is a powerful tool for identifying functional groups and studying the transient species formed during chemical reactions.
Raman and Resonance Raman Spectroscopy: Resonance Raman spectroscopy has been instrumental in characterizing metal complexes containing dithiolene-type ligands, which are structurally related to diethyl dithiol oxalate. For example, in an oxomolybdenum complex with a dithiolene ligand, resonance Raman spectra revealed bands at 1120, 1226, and 1516 cm⁻¹, which were assigned to ν(C-C + C-S), ν(C-C), and ν(C-N) stretching vibrations, respectively, with the aid of computational calculations. nih.gov These frequencies differ significantly from those of typical dianionic dithiolene ligands, providing insight into the electronic structure of the ligand. nih.gov Time-resolved vibrational spectroscopy techniques, including time-resolved infrared and Raman, are emerging as crucial tools for studying the dynamics of electrocatalytic reactions and identifying short-lived intermediates. frontiersin.org
Table 1: Illustrative Vibrational Frequencies for a Related Oxomolybdenum-bis(dithione) Complex nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν(C-C + C-S) | 1119 | 1120 |
| ν(C-C) | 1224 | 1226 |
| ν(C-N) | 1519 | 1516 |
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Confirmation and Electronic Environment
Multi-nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for confirming the molecular structure and probing the electronic environment of the nuclei within this compound.
Table 2: Predicted NMR Data for this compound (Illustrative)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (CH₃) | Predicted Value | Triplet | Predicted Value |
| ¹H (CH₂) | Predicted Value | Quartet | Predicted Value |
| ¹³C (C=S) | Predicted Value | Singlet | - |
| ¹³C (CH₂) | Predicted Value | Singlet | - |
| ¹³C (CH₃) | Predicted Value | Singlet | - |
Note: Actual experimental values would need to be determined.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for the detection and characterization of radical species, which can be formed during reactions involving dithiolene-type ligands. The different redox states of dithiolene ligands can include a radical anionic form. nih.gov EPR, in conjunction with other spectroscopic methods, is crucial for elucidating the electronic structure of metal dithiolene complexes. nih.gov For instance, pulsed EPR spectroscopy has been used to investigate the spin dynamics of organic ligand radicals in paramagnetic bis(dithiolene) complexes. gla.ac.uk
X-ray Absorption Spectroscopy (XAS) for Elemental Oxidation States and Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of a specific atom. In the study of metal-dithiolene complexes, S K-edge XAS is used to probe the oxidation state of the sulfur atoms in the dithiolene ligand. nih.govresearchgate.net This technique, combined with others like UV-vis and EPR, helps to build a detailed picture of the electronic structure of these complexes. nih.gov
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transitions
Magnetic Circular Dichroism (MCD) spectroscopy is a valuable tool for probing the electronic transitions in molecules, particularly for paramagnetic species. MCD is often used in concert with other spectroscopic techniques like UV-Vis and EPR to understand the electronic structure of metal-dithiolene complexes. nih.gov For example, MCD has been used to study the electronic structure of peroxomanganese(III) complexes. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Charge Transfer Phenomena
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, including π→π* and n→π* transitions, as well as charge-transfer (CT) phenomena.
The UV-Vis spectra of dithione ligands typically show a high-energy band around 300–317 nm due to a π-π* transition and lower energy shoulder bands from n-π* transitions. nih.gov In metal complexes, low-energy charge transfer transitions can be observed. nih.gov The nature of these transitions, whether they are ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand charge transfer, provides significant insight into the electronic structure of the complex. nih.govnih.gov For example, the study of charge transfer salts often involves UV-Vis spectroscopy to characterize the interactions between donor and acceptor molecules. diva-portal.org
Table 3: Typical UV-Vis Absorption Maxima for Dithione Ligands nih.gov
| Transition | Wavelength Range (nm) |
| π-π | ~300–317 |
| n-π | ~430–460 and 460–516 (shoulders) |
State-of-the-Art Computational Chemistry for Theoretical Understanding
Computational chemistry serves as a powerful "in silico" microscope, allowing scientists to predict and understand molecular behavior at an atomic level. nextmol.comopenaccessjournals.com These methods solve fundamental quantum mechanical equations to model molecular structures, properties, and dynamics. openaccessjournals.com
Density Functional Theory (DFT) for Electronic Properties, Geometric Optimization, and Reaction Mechanism Prediction
Density Functional Theory (DFT) is a widely-used quantum mechanical modeling method in chemistry and materials science to investigate the electronic structure of many-body systems. storion.rumdpi-res.com It is favored for its excellent balance of accuracy and computational efficiency. nih.gov
Electronic Properties: DFT can be used to calculate fundamental electronic properties. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. mdpi-res.comarxiv.org
Geometric Optimization: A primary application of DFT is to find the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. nih.govnsf.gov This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. storion.ru
Reaction Mechanism Prediction: DFT is instrumental in mapping out the pathways of chemical reactions. mdpi-res.com Researchers can model the transition states—the highest energy points along a reaction coordinate—to calculate activation energies and understand how a reaction proceeds from reactants to products. nih.gov This is crucial for predicting reaction kinetics and understanding catalytic processes. frontiersin.org
Ab Initio Quantum Chemical Calculations
The term "ab initio," meaning "from the beginning," refers to quantum chemistry methods that rely on first principles without using experimental data for simplification. arxiv.org These methods are highly accurate but often computationally demanding. unimi.it
High-level correlated ab initio calculations can provide benchmark data on the stability and interaction energies within molecules. nih.gov They are particularly valuable for small to medium-sized molecules where high accuracy is paramount. For instance, such calculations have been used to determine the energetics of interactions within the hydrophobic cores of proteins and to create high-quality potential energy surfaces for small molecules for spectroscopic analysis. nih.govucl.ac.uk The application of these methods to this compound would yield precise data on its intrinsic electronic structure and energy.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of molecular systems. ucl.ac.uk By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate how a compound moves, flexes, and interacts with its environment over time. nsf.govmdpi.com
This technique is essential for understanding:
Conformational Changes: How the molecule's shape changes over time.
Solvation Effects: How the molecule interacts with solvent molecules.
Intermolecular Interactions: How multiple molecules of the compound interact with each other, which can be crucial for predicting aggregation or crystal formation. physics.gov.az
For example, MD simulations have been used to study the binding stability of inhibitors in enzymes and the interactions at mineral-water interfaces, which are critical for understanding processes like biomineralization and drug action. nih.govmdpi.com Applying MD to this compound could reveal its behavior in different solvents and its potential for self-assembly.
While the foundational principles of these computational methods are well-established, their specific application to this compound has not been documented in accessible scientific literature. Future research utilizing these techniques would be necessary to generate the specific data and detailed understanding requested.
Concluding Remarks and Future Research Perspectives
Synthesis of Current Knowledge and Unifying Concepts in Diethyl Dithiol Oxalate (B1200264) Research
Diethyl dithiol oxalate, with the chemical formula C₆H₁₀O₂S₂, is identified as the S,S-diethyl ester of dithiooxalic acid. nih.govchemsrc.com The current body of scientific literature dedicated specifically to this compound is limited, with available data primarily consisting of fundamental chemical and physical properties. Its characterization is established through its molecular weight of approximately 178.27 g/mol , CAS Registry Number 615-85-0, and spectroscopic data, including an infrared spectrum provided by the Coblentz Society. nih.govnist.gov The IUPAC name is 1-O,2-O-diethyl ethanebis(thioate). nih.gov
The core unifying concept in the limited research concerning this compound is its role as a sulfur-containing organic molecule, positioning it within the broader class of dithiooxamide (B146897) and dithiolene-type ligands. nih.gov These classes of compounds are recognized for their capacity to act as ligands for transition metals, a property that is implied for this compound but not extensively explored. nih.gov The chemistry of related dithione ligands, which can be synthesized from diethyl oxalate, involves coordination to metals through their sulfur atoms, forming complexes with interesting electronic and structural properties. nih.gov This suggests that the fundamental role of this compound in chemistry is likely as a precursor or ligand in coordination and materials chemistry, though specific research to confirm and detail this role is sparse.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂S₂ | nih.govnist.gov |
| Molecular Weight | 178.272 g/mol | nist.gov |
| IUPAC Name | 1-O,2-O-diethyl ethanebis(thioate) | nih.gov |
| CAS Number | 615-85-0 | nih.govnist.gov |
| Melting Point | 25-27 °C | nist.gov |
| InChI | InChI=1S/C6H10O2S2/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3 | nist.gov |
| InChIKey | AOPOCMMRDUZGAS-UHFFFAOYSA-N | nist.gov |
| SMILES | CCOC(=S)C(=S)OCC | nih.gov |
Identification of Research Gaps and Emerging Frontiers
A significant gap in the scientific literature is the lack of detailed studies on the synthesis and reactivity of this compound. While synthetic methods for related compounds like dimethyl tetrathiooxalate and heterocyclic dithiones are documented, involving precursors such as carbon disulfide or diethyl oxalate, specific, optimized, and high-yield synthetic routes for this compound are not well-reported. nih.govvulcanchem.com
The coordination chemistry of this compound represents a major unexplored frontier. The broader class of dithiolene ligands, which are redox-active and can coordinate to a wide range of metals, has been studied extensively. nih.govresearchgate.net However, the specific coordination modes, the electronic structure of the resulting metal complexes, and the electrochemical behavior of complexes formed with this compound remain uninvestigated. The ability of the oxalato ligand to adopt numerous coordination modes in metal complexes suggests that its dithiol analogue could exhibit similarly rich and diverse structural chemistry. diva-portal.org
Furthermore, there is a clear absence of research into the material properties of polymers or coordination networks derived from this compound. Analogous sulfur-containing heterocycles and ligands have been incorporated into semiconducting and conducting materials, but the potential of this compound as a building block for functional organic materials is an open question. diva-portal.orgmdpi.com
Interdisciplinary Research Trajectories and Innovations
The existing research gaps point toward several promising interdisciplinary research trajectories.
Materials Science and Coordination Chemistry: An immediate and impactful trajectory involves the synthesis and characterization of this compound-based coordination polymers and metal-organic frameworks (MOFs). By combining experimental synthesis with computational modeling, researchers could predict and create novel materials. The study of related dithiolene complexes, which exhibit interesting electrical properties, suggests that this compound complexes could be candidates for new molecular conductors or semiconductors. researchgate.net This work would merge organic synthesis, inorganic coordination chemistry, and solid-state materials science.
Synthetic and Catalytic Chemistry: There is an opportunity for innovation in the development of novel synthetic routes to this compound and its derivatives. This could involve exploring green chemistry principles to create more efficient and environmentally benign processes. Furthermore, the resulting metal complexes could be investigated for catalytic activity. The well-established use of oxalate ligands in creating catalytically active complexes provides a strong rationale for exploring the catalytic potential of their dithiol counterparts. diva-portal.org
Electrochemistry and Sensor Technology: The redox properties of related sulfur-rich ligands suggest that this compound and its metal complexes could be electrochemically active. nih.gov A focused research effort could explore their voltammetric behavior and potential application as redox mediators or as the active component in electrochemical sensors. This would create a nexus between fundamental electrochemistry and applied sensor science. The investigation of related dithiolane compounds for biological activity also opens a speculative, yet intriguing, path toward exploring biochemical applications. tandfonline.comtandfonline.com
Q & A
Q. What are the optimized methods for synthesizing diethyl oxalate, and how do reaction conditions influence yield?
Diethyl oxalate is typically synthesized via esterification of oxalic acid and ethanol. Key methods include:
- Azeotropic dehydration : Ethanol, oxalic acid, and benzene are heated to 68°C under reflux, with continuous removal of water . Post-reaction, the crude product is purified via vacuum distillation (yield: ~78%) .
- Catalyzed esterification : Concentrated sulfuric acid can accelerate the reaction but requires post-synthesis neutralization with sodium bicarbonate .
- Alternative solvents : Toluene or chloroform may replace benzene to reduce toxicity .
Q. How can diethyl oxalate purity be validated in laboratory settings?
Purity assessment involves:
- Chromatography : Gas chromatography (GC) or HPLC to quantify residual solvents (e.g., ethanol, benzene) .
- Titration : Acid-base titration to detect unreacted oxalic acid .
- Spectroscopy : FT-IR to confirm ester functional groups (C=O at ~1740 cm⁻¹, C-O at ~1250 cm⁻¹) . Standards such as HG/T 3272-2002 provide industrial-grade purity benchmarks .
Q. What safety protocols are critical when handling diethyl oxalate?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H314 hazard) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H302, H371) .
- First aid : Immediate rinsing with water for skin exposure; medical consultation for ingestion .
Advanced Research Questions
Q. How do catalytic systems enhance diethyl oxalate synthesis, and what are the trade-offs in selectivity?
- CeO₂-promoted Pd/α-Al₂O₃ catalysts : Achieve 95% CO conversion and high diethyl oxalate selectivity in oxidative coupling reactions. CeO₂ stabilizes Pd nanoparticles, preventing sintering .
- Polyoxometalate ionic liquids : Enable one-pot conversion of lignocellulose to diethyl maleate in ethanol, leveraging Brønsted acidity for biomass depolymerization .
- Trade-offs : Noble metal catalysts (e.g., Pd) offer high activity but increase costs; non-metallic alternatives may sacrifice efficiency .
Q. What methodologies resolve contradictions in catalytic hydrogenation efficiency for diethyl oxalate derivatives?
Discrepancies in hydrogenation yields (e.g., mono-ethylene glycol production) arise from varying H₂/DEO ratios and catalyst stability. Strategies include:
- Cu/SiO₂ catalysts : Lower H₂/DEO ratios (e.g., 50:1 vs. 100:1) reduce hydrogen consumption while maintaining >80% MEG yield via optimized Cu dispersion .
- Kinetic modeling : Sensitivity analysis of fixed-bed reactors identifies optimal temperature (180–220°C) and pressure (2–3 MPa) to balance conversion and side reactions .
Q. How can diethyl oxalate’s role in synthesizing heterocyclic compounds be systematically evaluated?
- Nucleophilic substitution : Diethyl oxalate reacts with ketones under alkaline conditions to form α,γ-dicarbonyl esters, precursors for pyrazoles and triazines .
- Claisen condensation : Enables synthesis of glyoxalyl derivatives, critical for pharmaceuticals like azathioprine .
- Characterization tools : NMR (¹³C for carbonyl groups) and X-ray crystallography validate intermediate structures .
Data Analysis & Experimental Design
Q. How should researchers design experiments to mitigate diethyl oxalate decomposition during storage?
- Moisture control : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to oxalic acid .
- Temperature : Maintain below 25°C; decomposition accelerates at >40°C, releasing toxic fumes (CO, CO₂) .
- Stability assays : Periodic GC-MS analysis to monitor degradation products .
Q. What statistical approaches are recommended for analyzing diethyl oxalate’s solvent performance in nanoparticle synthesis?
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes ZnO nanoparticle size by varying diethyl oxalate concentration and reaction time .
- TEM/DLS : Quantify nanoparticle dispersion and size distribution .
Contradiction Management
Q. How can conflicting reports on diethyl oxalate’s reactivity with ammonia be reconciled?
Q. Why do catalytic efficiencies vary in diethyl oxalate-based API synthesis, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
